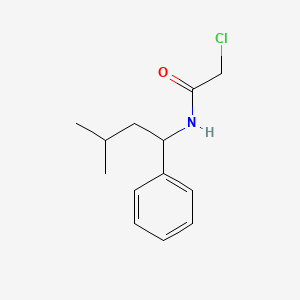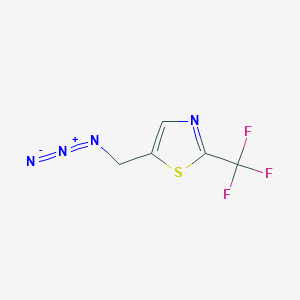
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered aromatic ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” are not available, trifluoromethyl groups and azidomethyl groups are often introduced into organic compounds using various reagents .Chemical Reactions Analysis
Trifluoromethyl groups are known to participate in various chemical reactions, often acting as electron-withdrawing groups . Azides, on the other hand, are known for their participation in click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” would be influenced by the presence of the azide, trifluoromethyl, and thiazole groups .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Thiazole derivatives, including those with trifluoromethyl groups, have been studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium led to a thiazole dianion that reacts with various electrophiles, showcasing the compound's versatility in chemical synthesis (South & Van Sant, 1991). Additionally, 5-azido-4-trifluoromethyl-1,3-azoles have been synthesized from 5-fluoro-4-trifluoromethyl-1,3-azoles, displaying typical reactions of azides and forming a new class of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).
Antibacterial and Antifungal Applications
Thiazole compounds have shown potential in antibacterial and antifungal applications. A study synthesized novel thiazole compounds containing ether structures, demonstrating their fungicidal activities against various pathogens, highlighting the potential of thiazole derivatives in addressing microbial resistance (Qiu Li-ga, 2015).
Material Science and Photophysical Properties
The structural versatility of thiazole derivatives allows their application in material science, particularly in the development of new electronic and photochromic materials. A study on thiazole-containing π-conjugated moieties revealed their importance in these fields, demonstrating the synthesis of thiazole-containing triarylethylenes via a Pd-catalyzed hydroarylation reaction, which opens avenues for novel electronic material development (Lee, Shin, Park, & Joo, 2019).
Anticancer Research
Thiazole derivatives have been explored for their anticancer properties. A novel series of pharmacophores containing thiazole moiety were synthesized and evaluated as potent anticancer agents, demonstrating the compound's potential in cancer therapy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(azidomethyl)-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4S/c6-5(7,8)4-10-1-3(13-4)2-11-12-9/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHONEVPDMFDGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)

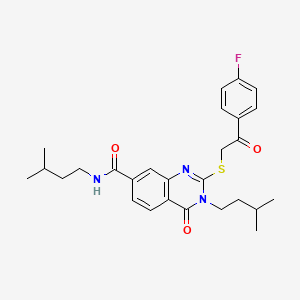
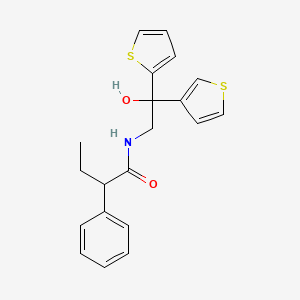
![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)
![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)
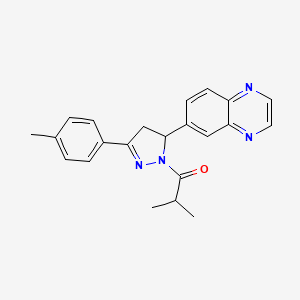

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)
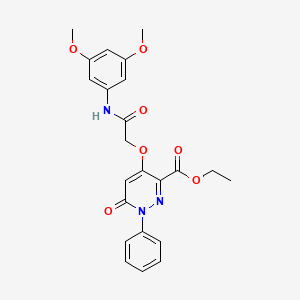
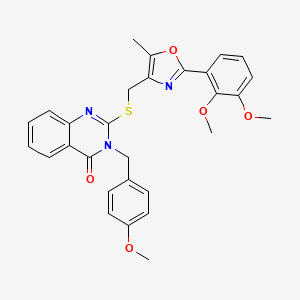
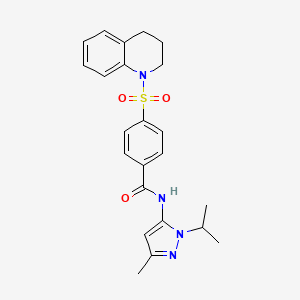
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)
